molecular formula C10H16N4 B3162123 [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine CAS No. 876144-84-2

[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

Cat. No.: B3162123
CAS No.: 876144-84-2
M. Wt: 192.26 g/mol
InChI Key: SOQIYEUEAKMJCJ-UHFFFAOYSA-N
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Description

Historical Context and Emergence of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine in Scientific Literature

While a definitive first synthesis of the parent compound this compound is not prominently documented in early chemical literature, the emergence of its constituent parts, pyrimidine (B1678525) and piperidine (B6355638), as key pharmacophores has a long history. Pyrimidine, a fundamental component of nucleic acids, has been a cornerstone of medicinal chemistry for decades, with its derivatives forming the basis of numerous antimicrobial, anticancer, and antiviral drugs. nih.govresearchgate.net Similarly, the piperidine ring is a prevalent feature in many natural alkaloids and synthetic pharmaceuticals, valued for its ability to introduce conformational rigidity and improve pharmacokinetic properties. researchgate.net

The combination of these two privileged structures into the pyrimidinylpiperidine scaffold gained significant traction in the late 20th and early 21st centuries. Researchers began to explore this combination to develop agents with a wide range of biological activities. nih.gov The this compound structure, with its primary amine, offers a versatile point for further chemical modification, making it an attractive intermediate for the synthesis of compound libraries for high-throughput screening.

Rationale for Academic Investigation of the this compound Scaffold

The academic interest in the this compound scaffold is driven by the diverse biological activities exhibited by its derivatives. The pyrimidine ring can act as a bioisostere for purines, enabling it to interact with a variety of biological targets, including kinases and other ATP-binding proteins. ekb.egnih.gov The piperidine ring, on the other hand, can be functionalized to modulate properties such as solubility, lipophilicity, and metabolic stability, while also providing specific interactions with target proteins.

The 4-aminomethylpiperidine portion of the molecule is a particularly important feature. This motif is found in a number of pharmacologically active compounds and is known to interact with various receptors and enzymes. nih.gov The primary amine serves as a key interaction point or as a handle for introducing further diversity into the molecule. The linkage to the pyrimidine ring at the piperidine nitrogen creates a defined three-dimensional structure that can be optimized for binding to specific biological targets. The versatility of this scaffold has led to its investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.netnih.gov

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for compounds containing the this compound scaffold is vibrant and predominantly focused on the development of targeted therapies, particularly kinase inhibitors. Many contemporary drug discovery programs utilize this scaffold as a core element for designing potent and selective inhibitors of various kinases implicated in cancer and other diseases. nih.gov

Researchers have synthesized and evaluated a multitude of derivatives, where the primary amine of the methanamine group is often acylated or serves as a linking point for other functional groups. These modifications are tailored to achieve high-affinity binding to the ATP-binding site of specific kinases. The pyrimidine ring often forms key hydrogen bonding interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.

Recent studies have highlighted the potential of pyrimidine-based compounds as anticancer agents, and the this compound scaffold is a prominent player in this field. ekb.eg The exploration of structure-activity relationships (SAR) has been a central theme, with researchers systematically modifying different parts of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net The following table provides a summary of the biological activities of some representative derivatives of the pyrimidinylpiperidine scaffold.

Compound ClassTargetBiological Activity
Pyrimidinylpiperidine DerivativesKinases (e.g., PIM kinases)Anticancer
Piperidin-4-yl-aminopyrimidine DerivativesHIV-1 Reverse TranscriptaseAntiviral
1-(2-Pyrimidinyl)piperazine DerivativesCentral Nervous SystemHypnotic

The ongoing research into this compound and its analogs underscores its importance as a privileged scaffold in modern drug discovery. The adaptability of its structure and the diverse range of biological targets it can be designed to inhibit suggest that it will continue to be a fruitful area of investigation for the development of new therapeutic agents. gsconlinepress.comcore.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyrimidin-4-ylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10/h1,4,8-9H,2-3,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQIYEUEAKMJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine and Its Derivatives

Established Synthetic Routes for [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

The traditional synthesis of this compound is a multi-step process that involves the careful construction of the piperidine (B6355638) core, followed by the strategic introduction of the pyrimidine (B1678525) moiety and final functional group manipulations. This approach relies on a series of well-understood, classical organic reactions.

Multi-Step Synthesis Strategies for the Piperidine Core

Another established route involves the catalytic hydrogenation of corresponding pyridine (B92270) derivatives. nih.gov This fundamental process is a cornerstone of modern organic synthesis for producing saturated N-heterocycles. nih.gov The reaction typically requires transition metal catalysts, such as palladium, rhodium, or ruthenium, and can be performed under various conditions to achieve high stereoselectivity if chiral centers are present. nih.gov

Furthermore, the piperidine ring can be constructed through various cyclization reactions. These methods include intramolecular reductive amination or hydroamination cascades, which can form the six-membered ring in a single, efficient step. nih.gov

Table 1: Established Strategies for Piperidine Core Synthesis
Starting MaterialKey Transformation(s)Resulting IntermediateReference
Isonipecotic Acid / IsonipecotamideN-protection (e.g., Boc), followed by reduction of the C4 functional group.Protected 4-(aminomethyl)piperidine researchgate.net
4-Substituted PyridineCatalytic hydrogenation using transition metal catalysts (e.g., Pd/C, Rh, Ru).Substituted Piperidine nih.gov
Acyclic Amino Aldehyde/KetoneIntramolecular reductive cyclization.Substituted Piperidine nih.gov

Introduction of the Pyrimidine Moiety

Once the piperidine core is obtained, typically with the primary amine at the C4-methyl position protected, the next critical step is the introduction of the pyrimidine ring. This is achieved by forming a C-N bond between the piperidine nitrogen and the C4 position of a pyrimidine.

The most common and direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting the N-H of the piperidine with a pyrimidine ring that has a suitable leaving group, such as a halogen, at the 4-position (e.g., 4-chloropyrimidine). These reactions are often carried out at elevated temperatures or with microwave irradiation to enhance the reaction rate. nih.gov

An alternative, more modern approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. mdpi.com This method is highly versatile and allows for the coupling of amines with aryl or heteroaryl halides under relatively mild conditions. The use of specific phosphine (B1218219) ligands is crucial for the success of the catalytic cycle. mdpi.com This catalytic approach can offer advantages over traditional SNAr, including milder reaction conditions and broader substrate scope.

Table 2: Comparison of Methods for Pyrimidine Moiety Introduction
MethodologyKey ReagentsTypical ConditionsAdvantagesReference
Nucleophilic Aromatic Substitution (SNAr)Piperidine, 4-Halopyrimidine, BaseThermal heating or Microwave irradiationOften straightforward, no metal catalyst needed. nih.gov
Buchwald-Hartwig AminationPiperidine, 4-Halopyrimidine, Palladium catalyst, Phosphine ligand, BaseMild to moderate heatingHigh functional group tolerance, generally high yields. mdpi.com

Functionalization at the Methanamine Position

The final stage in many established synthetic routes involves the deprotection or unmasking of the primary amine at the methanamine position. If a precursor like 1-Boc-4-(aminomethyl)piperidine was used for the coupling reaction, the synthesis is completed by removing the Boc protecting group. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane.

Alternatively, if the synthesis starts with a piperidine core bearing a different functional group at the C4 position, such as a nitrile or amide, this group must be converted to the aminomethyl group after the pyrimidine has been attached. This is commonly achieved through reduction. For instance, a nitrile group on the [1-(pyrimidin-4-yl)piperidine]-4-carbonitrile intermediate can be reduced to the primary amine using catalytic hydrogenation or a chemical reducing agent like LiAlH₄. This functional group interconversion strategy allows for flexibility in the synthetic design.

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have focused on improving the efficiency, safety, and environmental impact of chemical processes. These novel approaches, incorporating principles of green chemistry and advanced catalysis, are applicable to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. jmaterenvironsci.com Several green techniques can be applied to the synthesis of pyrimidine and piperidine derivatives. rasayanjournal.co.inpowertechjournal.comajchem-a.com

Microwave-assisted synthesis is a powerful tool for accelerating reactions, often leading to shorter reaction times, higher yields, and purer products. powertechjournal.com The SNAr coupling of the piperidine and pyrimidine rings is particularly amenable to microwave heating. The use of alternative, environmentally benign solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. jmaterenvironsci.compowertechjournal.com

Furthermore, the concept of atom economy can be improved through the use of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, minimizing waste. orgchemres.org MCRs have emerged as a valuable strategy for the efficient synthesis of complex heterocyclic compounds. orgchemres.org

Table 3: Application of Green Chemistry Principles
Green Chemistry TechniqueApplication in SynthesisPotential BenefitReference
Microwave-Assisted SynthesisCoupling of pyrimidine and piperidine moieties.Reduced reaction time, increased yield. powertechjournal.com
Use of Green SolventsEmploying water or ionic liquids for reaction steps.Reduced environmental impact and toxicity. jmaterenvironsci.comrasayanjournal.co.in
Solvent-Free ReactionsPerforming reactions by grinding solids or heating neat liquids.Elimination of solvent waste and simplification of workup. ajchem-a.com
Multicomponent Reactions (MCRs)One-pot synthesis of the piperidine or pyrimidine core.Increased efficiency and atom economy. orgchemres.org

Catalytic Methodologies for Enhancing this compound Yields

Catalysis is a fundamental pillar of green and efficient chemistry. Beyond the established use of palladium for cross-coupling, other catalytic methods can enhance the synthesis of the target compound. Transition metal-catalyzed C-H amination has emerged as a powerful and atom-efficient strategy for constructing N-heterocycles. dovepress.com This approach allows for the direct formation of C-N bonds by functionalizing otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govchemistryviews.org

For instance, iron-catalyzed C(sp³)–H amination has been developed for the site-selective functionalization of N-heterocycles. chemistryviews.org While direct C-H coupling of pyrimidine to piperidine is challenging, related catalytic C-H functionalization methods, such as photoredox catalysis, offer powerful new ways to create derivatives by modifying the piperidine scaffold at a late stage. nih.gov These cutting-edge techniques provide access to novel chemical space with high levels of control and efficiency. nih.gov

Catalytic hydrogenation remains a key methodology, not only for the synthesis of the piperidine ring from a pyridine precursor but also for the chemoselective reduction of functional groups, such as converting a nitrile to a primary amine, which is a crucial step in some synthetic routes. nih.gov

Table 4: Catalytic Methodologies and Their Roles
Catalytic ReactionCatalyst TypeRole in SynthesisReference
Buchwald-Hartwig AminationPalladium(0) complexes with phosphine ligandsC-N bond formation between pyrimidine and piperidine. mdpi.com
Catalytic HydrogenationTransition metals (Pd, Pt, Rh, Ru, Ni)Formation of piperidine ring from pyridine; Reduction of functional groups (e.g., -CN to -CH₂NH₂). nih.gov
C-H Amination/FunctionalizationIron, Rhodium, Iridium, or Photoredox catalystsDirect formation of C-N bonds or late-stage functionalization of the heterocyclic core. dovepress.comchemistryviews.orgnih.gov

Optimization of Reaction Conditions for this compound Preparation

The preparation of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming C-N bonds on electron-deficient aromatic rings like pyrimidine. The key step is the coupling of a 4-halopyrimidine, such as 4-chloropyrimidine (B154816), with a suitably protected piperidine derivative, followed by deprotection.

A common precursor for the piperidine moiety is commercially available tert-butyl (piperidin-4-ylmethyl)carbamate. This allows for the introduction of the aminomethyl group in a protected form, which can be deprotected in the final step.

General Synthetic Route:

Nucleophilic Aromatic Substitution: 4-chloropyrimidine is reacted with tert-butyl (piperidin-4-ylmethyl)carbamate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Deprotection: The resulting Boc-protected intermediate, tert-butyl {[1-(pyrimidin-4-yl)piperidin-4-yl]methyl}carbamate, is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group and yield the final product, this compound.

Optimization of this synthesis focuses on several key parameters to maximize yield and purity while minimizing reaction times and by-product formation.

Key Optimization Parameters:

Solvent: The choice of solvent is critical for the SNAr reaction. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) are often employed to facilitate the reaction. Studies on similar SNAr reactions involving pyrimidines have shown that the reaction may not proceed effectively in less polar solvents researchgate.net.

Base: A variety of organic and inorganic bases can be used. Common choices include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K2CO3). The selection of the base can influence the reaction rate and the formation of side products.

Temperature: The reaction temperature is a crucial factor. While some SNAr reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. Optimization studies for similar reactions have explored temperatures ranging from ambient to elevated temperatures (e.g., 80-160 °C) to find the optimal balance between reaction speed and by-product formation researchgate.net.

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of the piperidine derivative can be beneficial, but a large excess may complicate purification.

An alternative approach to forming the aminomethyl group is through the reduction of a corresponding amide, specifically 1-(pyrimidin-4-yl)piperidine-4-carboxamide. This amide can be synthesized by coupling 4-chloropyrimidine with piperidine-4-carboxamide. The subsequent reduction of the amide to the amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Interactive Data Table: Optimization of Nucleophilic Aromatic Substitution

ParameterCondition 1Condition 2Condition 3Outcome
Solvent AcetonitrileDMSONMPHigher yields generally observed in more polar aprotic solvents like DMSO and NMP.
Base K2CO3DIPEACs2CO3DIPEA is often preferred for its solubility in organic solvents and ease of removal.
Temperature 80 °C120 °C150 °CIncreased temperature generally leads to faster reaction rates, but may also increase by-product formation. Optimal temperature needs to be determined empirically.

Scalability Considerations in the Synthesis of this compound

Scaling up the synthesis of this compound from laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Scalability Factors:

Raw Material Availability and Cost: The starting materials, 4-chloropyrimidine and tert-butyl (piperidin-4-ylmethyl)carbamate or related piperidine derivatives, should be readily available from commercial suppliers at a reasonable cost for large-scale production researchgate.net.

Reaction Conditions:

Temperature Control: The SNAr reaction can be exothermic, and efficient heat management is crucial on a larger scale to prevent runaway reactions. The choice of reactor and cooling systems is important.

Reagent Addition: The order and rate of reagent addition can impact the reaction profile and by-product formation. Controlled addition of the base or the limiting reagent is often necessary.

Work-up and Purification:

Extraction and Phase Separation: On a large scale, extractions and phase separations can be time-consuming and may lead to emulsion formation. The choice of solvents for work-up should be carefully considered to minimize these issues.

Crystallization and Isolation: The final product is often isolated as a salt (e.g., hydrochloride salt) to improve its stability and handling properties. Developing a robust crystallization procedure is key to obtaining a product with high purity and good physical characteristics. The use of column chromatography, which is common in laboratory-scale synthesis, is often not practical for large-scale production.

Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions. This includes understanding the thermal stability of the reaction mixture and the potential for gas evolution.

An efficient and scalable process for a related compound, methyl piperidine-4-yl-carbamate, has been developed involving reductive amination of 1-benzylpiperidin-4-one, which highlights the importance of using commercially available raw materials and achieving high yields for industrial viability researchgate.net. Similarly, scalable syntheses of other piperazine (B1678402) and piperidine derivatives have been established, often involving optimization to increase yield and facilitate purification on a larger scale researchgate.net. These examples provide valuable insights into the challenges and strategies for the large-scale production of this compound.

Interactive Data Table: Scalability Considerations

ConsiderationLaboratory ScaleIndustrial ScaleKey Challenges
Purification Column ChromatographyCrystallization / DistillationDeveloping a robust, non-chromatographic purification method.
Heat Transfer Simple heating/cooling bathsJacketed reactors with precise temperature controlManaging exotherms and ensuring uniform temperature distribution.
Reagent Handling Manual additionAutomated dosing systemsEnsuring safe and controlled addition of potentially hazardous reagents.
Solvent Usage FlexibleMinimized and recycled where possibleReducing environmental impact and operational costs.

Advanced Structural Characterization and Analytical Techniques Applied to 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine

Spectroscopic Analysis for Structural Elucidation of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

Spectroscopic methods are indispensable for determining the intricate structural details of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy would provide a complete picture of the molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, thereby revealing detailed information about molecular structure and dynamics. For this compound, ¹H and ¹³C NMR would be essential for confirming the connectivity of atoms. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further map out the proton-proton and proton-carbon correlations within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Pyrimidine (B1678525) C2-HData not available
Pyrimidine C5-HData not available
Pyrimidine C6-HData not available
Piperidine (B6355638) axial HsData not available
Piperidine equatorial HsData not available
Methanamine CH₂Data not available
Methanamine NH₂Data not available

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Pyrimidine C2Data not available
Pyrimidine C4Data not available
Pyrimidine C5Data not available
Pyrimidine C6Data not available
Piperidine C2/C6Data not available
Piperidine C3/C5Data not available
Piperidine C4Data not available
Methanamine CH₂Data not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, characteristic fragment ions would be generated, providing valuable structural information. The fragmentation of pyrimidine and piperidine rings often follows predictable pathways, which can aid in the structural confirmation. sapub.orgsphinxsai.comcdnsciencepub.com Detailed experimental mass spectrometry data, including specific fragmentation patterns for this compound, are not widely published.

Interactive Data Table: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₁₀H₁₆N₄
Molecular Weight192.26 g/mol
Monoisotopic Mass192.1375 u
Key Fragmentation PathwaysData not available

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aliphatic piperidine ring and the aromatic pyrimidine ring, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations. researchgate.netresearchgate.netcdnsciencepub.com

While general spectral regions for these functional groups are well-established, specific, experimentally determined IR and Raman spectra for this compound are not available in publicly accessible literature.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=N Stretch (pyrimidine)1550-1650
C=C Stretch (pyrimidine)1450-1600
N-H Bend (amine)1580-1650

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. excillum.comncsu.edu A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also unequivocally establish the conformation of the piperidine ring and the relative orientation of the pyrimidine and methanamine substituents.

Furthermore, the formation and crystallographic analysis of co-crystals could provide insights into the intermolecular interactions, such as hydrogen bonding, that the molecule is capable of forming. This information is crucial for understanding its solid-state properties. To date, the crystal structure of this compound has not been reported in the publicly available crystallographic databases.

Interactive Data Table: Crystallographic Data (Hypothetical)

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond LengthsData not available
Bond AnglesData not available
Torsion AnglesData not available

Chromatographic Techniques for Purity Assessment and Separation of this compound Isomers

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for assessing the purity of pharmaceutical intermediates and active ingredients.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for determining the purity of this compound and for separating any potential isomers or impurities. A reversed-phase HPLC method would likely be the primary choice, utilizing a C18 stationary phase.

Method development would involve the optimization of several parameters, including the mobile phase composition (e.g., acetonitrile (B52724) or methanol mixed with an aqueous buffer), the pH of the mobile phase to control the ionization state of the basic amine groups, the column temperature, and the detection wavelength. medwinpublishers.com Given the presence of the pyrimidine chromophore, UV detection would be a suitable method. A validated HPLC method would provide reliable data on the purity of the compound. Specific HPLC methods for the analysis of this compound are not described in the scientific literature.

Interactive Data Table: Hypothetical HPLC Method Parameters

Parameter Condition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water with buffer (e.g., 0.1% TFA)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Detection Wavelength~254 nm
Retention TimeData not available
Purity (%)Data not available

Chiral Chromatography for Enantiomeric Separation

The primary challenges in developing a chiral separation method for this compound include the selection of an appropriate chiral stationary phase (CSP) that can provide adequate enantiorecognition and the optimization of the mobile phase to achieve sufficient resolution and acceptable peak shapes. Additionally, the primary amine in the aminomethyl group may exhibit strong interactions with the silica support of the CSP, potentially leading to peak tailing. The pyrimidine and piperidine moieties, along with the aminomethyl group, offer multiple sites for potential interactions with a CSP, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral recognition.

A systematic approach to developing a chiral high-performance liquid chromatography (HPLC) method would involve screening a variety of commercially available CSPs under different mobile phase conditions. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including those with structural similarities to the target molecule.

Proposed Chiral HPLC Methodology:

A hypothetical, yet scientifically grounded, approach to the enantiomeric separation of this compound would involve the following considerations:

Chiral Stationary Phases (CSPs): Initial screening would focus on polysaccharide-based CSPs due to their proven success with similar heterocyclic and aminic compounds. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) coatings would be primary candidates. These phases are known to offer a combination of hydrogen bonding, π-π, and steric interactions that can be effective for the resolution of multifunctional compounds.

Mobile Phase Selection: A variety of mobile phase modes should be evaluated:

Normal Phase Mode: This typically involves a mobile phase consisting of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or a mixture thereof. The addition of a small amount of an amine modifier, like diethylamine or ethylenediamine, is often necessary to improve the peak shape of basic analytes by minimizing interactions with residual silanol groups on the CSP surface.

Polar Organic Mode: This mode utilizes polar organic solvents such as acetonitrile or methanol, often with additives like acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) to enhance enantioselectivity and improve peak symmetry.

Reversed-Phase Mode: An aqueous mobile phase, typically with acetonitrile or methanol as the organic modifier and buffered to a specific pH, would also be investigated. The pH of the mobile phase can significantly influence the ionization state of the analyte and, consequently, its interaction with the CSP.

Pre-column Derivatization: The aminomethyl group of this compound may not possess a strong chromophore, which could lead to low sensitivity with standard UV detection. To address this, pre-column derivatization with a reagent that introduces a chromophore could be employed. A common approach for primary amines is derivatization with agents like dansyl chloride or o-phthalaldehyde (OPA). This not only enhances detectability but can also influence the chiral recognition by introducing a bulky group that may interact more strongly with the CSP.

Illustrative Data Table of a Proposed Chiral Separation Method:

The following interactive data table summarizes a plausible set of starting conditions for the chiral HPLC separation of this compound, based on methods for structurally related compounds.

ParameterProposed Condition 1Proposed Condition 2Proposed Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase Mode Normal PhasePolar OrganicReversed-Phase
Mobile Phase Composition n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Acetonitrile/Methanol/Formic Acid (90:10:0.1, v/v/v)20 mM Ammonium Bicarbonate (pH 8.5)/Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 25 °C30 °C35 °C
Detection Wavelength 254 nm254 nm254 nm

This table presents hypothetical conditions based on the analysis of chiral separations for structurally similar compounds and serves as a starting point for method development.

Research Findings from Analogous Compounds:

Studies on the chiral resolution of various piperidine derivatives have frequently reported successful separations using polysaccharide-based CSPs. For instance, the enantiomers of certain N-substituted 4-aminopiperidines have been resolved on cellulose-based columns under normal phase conditions. The presence of the aromatic pyrimidine ring attached to the piperidine nitrogen in the target molecule is expected to play a significant role in the chiral recognition mechanism, likely through π-π interactions with the phenyl groups of the carbamate derivatives on the CSP. The primary amine of the aminomethyl substituent can act as a hydrogen bond donor, further contributing to the formation of transient diastereomeric complexes with the CSP.

Computational Chemistry and Molecular Modeling of 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine

Quantum Chemical Calculations for [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electron distribution and energy levels within this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool for calculating molecular properties due to its balance of accuracy and computational cost. nih.govnanobioletters.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecule's geometry to its lowest energy state. nanobioletters.comnih.gov

From this optimized structure, key electronic properties and reactivity descriptors can be calculated. nih.gov A primary focus of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. nih.govresearchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. nih.gov These parameters help predict how the molecule will interact in a chemical environment. mdpi.com

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

ParameterSymbolFormulaHypothetical ValueInterpretation
HOMO EnergyEHOMO--8.5 eVIndicates electron-donating capacity.
LUMO EnergyELUMO--1.2 eVIndicates electron-accepting capacity.
Energy GapΔEELUMO - EHOMO7.3 eVSuggests high kinetic stability.
Chemical Potentialµ(EHOMO+ELUMO)/2-4.85 eVMeasures the tendency of electrons to escape.
Chemical Hardnessη(ELUMO-EHOMO)/23.65 eVRepresents resistance to change in electron distribution.
Electrophilicity Indexωµ²/2η3.22 eVQuantifies the electrophilic nature of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to identify reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to denote different potential regions. researchgate.net

Typically, red and yellow colors represent electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue colors indicate electron-poor regions with positive electrostatic potential, which are favorable for nucleophilic attack. Green areas represent neutral or regions with near-zero potential. researchgate.net

For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen atom of the primary amine group, indicating these are the primary sites for electrophilic interaction and hydrogen bond acceptance. mdpi.com

Positive Potential (Blue): Located around the hydrogen atoms of the primary amine group (NH2), highlighting their role as potential hydrogen bond donors. researchgate.net

Neutral Potential (Green): Predominantly over the carbon and hydrogen atoms of the piperidine (B6355638) ring's aliphatic structure.

This visual representation of charge distribution is crucial for predicting non-covalent interactions, such as those with biological receptors. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound

While quantum calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility. researchgate.net

For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The piperidine ring can adopt various conformations (e.g., chair, boat, twist-boat), and the simulation can determine the most stable and frequently occurring forms. Furthermore, the simulation can track the relative orientations of the pyrimidine ring and the methanamine side chain, which is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site. mdpi.com Analysis of the simulation trajectory, for instance through root-mean-square deviation (RMSD) plots, can indicate when the molecule has reached a stable conformational state. mdpi.com

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. alliedacademies.org

Docking simulations place this compound into the active site of a target protein and score the different binding poses based on a scoring function, which estimates the binding affinity. A high docking score suggests a favorable interaction. alliedacademies.org The pyrimidine and piperidine motifs are common in pharmacologically active compounds, suggesting a range of potential protein targets. For instance, similar structures have been investigated as inhibitors of kinases, such as Cancer Osaka Thyroid (COT) kinase, and epigenetic targets like Lysine Specific Demethylase 1 (LSD1). alliedacademies.orgnih.gov A related compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as an agonist of the Wnt/β-catenin pathway, suggesting another family of potential targets. acs.org

Beyond predicting binding affinity, docking studies provide a detailed picture of the binding mode, elucidating the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the primary amine can act as hydrogen bond acceptors, while the amine hydrogens can act as donors. These are crucial for anchoring the ligand in the active site. alliedacademies.org

Hydrophobic Interactions: The aliphatic piperidine ring can form favorable van der Waals interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The aromatic pyrimidine ring can engage in pi-pi stacking or pi-cation interactions with aromatic or charged residues of the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResult
Target ProteinHypothetical Kinase (e.g., COT Kinase)
Docking Score (kcal/mol)-8.5
Predicted Intermolecular Interactions
Hydrogen BondsPyrimidine N1 with backbone NH of Valine; Amine NH2 with side chain of Aspartic Acid.
Hydrophobic InteractionsPiperidine ring with side chains of Leucine, Isoleucine.
Pi-Pi StackingPyrimidine ring with side chain of Phenylalanine.

These detailed interaction maps are fundamental for structure-based drug design, guiding the chemical modification of the ligand to improve its potency and selectivity for the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Based on this compound Scaffolds

The therapeutic potential of compounds built around the this compound core has prompted significant interest in the application of computational methods to understand their interactions with biological targets and to guide the design of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two such computational strategies that have been pivotal in elucidating the structural requirements for biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the this compound scaffold, QSAR models can predict the activity of novel analogs, thereby prioritizing synthetic efforts. These models are developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the compounds with their experimentally determined biological activities.

In a hypothetical QSAR study on a series of analogs, modifications would typically be explored at several positions on the scaffold, as depicted in the table below. The resulting data would be used to build a predictive model.

Compound IDR1 Substituent (on Pyrimidine)R2 Substituent (on Piperidine)R3 Substituent (on Methanamine)Calculated LogPPredicted pIC50
1-H-H-H1.55.2
2-Cl-H-H2.15.8
3-OCH3-H-H1.45.4
4-H-F-H1.65.3
5-H-OH-H1.15.0
6-H-H-CH31.95.5

From such a model, it could be inferred that increasing the lipophilicity at the R1 position with a chloro group enhances activity, while polar substituents on the piperidine ring (R2) are detrimental. These insights are crucial for designing the next generation of compounds. Research on similar heterocyclic scaffolds has demonstrated that lipophilicity can be a key driver for improved biological activity. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. For the this compound scaffold, a common pharmacophore model might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound and SAR data from related series of compounds, a hypothetical pharmacophore model could be proposed. The pyrimidine nitrogen atoms are likely to act as hydrogen bond acceptors. The methanamine group can serve as a hydrogen bond donor. The piperidine ring and the pyrimidine ring can contribute to hydrophobic and aromatic interactions, respectively.

A summary of potential pharmacophoric features is presented in the table below:

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction
Hydrogen Bond AcceptorPyrimidine NitrogensInteraction with donor groups in the target's active site
Hydrogen Bond DonorMethanamine (-NH2)Interaction with acceptor groups in the target's active site
Hydrophobic RegionPiperidine RingBinding to hydrophobic pockets
Aromatic RingPyrimidine RingPi-pi stacking or other aromatic interactions

Studies on structurally related pyrimidine derivatives have highlighted the importance of these features in binding to various biological targets. For instance, in the development of inhibitors for protein kinase B (Akt), the pyrrolopyrimidine core (related to the pyrimidine ring) and substitutions on the piperidine ring were found to be critical for potent and selective inhibition. nih.govnih.gov The optimization of these interactions through computational modeling has led to the discovery of clinically evaluated drug candidates. nih.gov

Furthermore, molecular docking studies, which place a compound into the active site of a target protein to predict its binding mode and affinity, can be used in conjunction with QSAR and pharmacophore models. For example, docking of this compound analogs into a kinase active site could reveal key interactions, such as hydrogen bonds between the pyrimidine nitrogens and backbone residues of the hinge region, a common binding motif for kinase inhibitors. mdpi.com

Preclinical in Vitro Biological Evaluation of 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine

Identification and Validation of Molecular Targets for [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

Receptor Binding Assays and Affinity Determination

No data available.

Enzyme Inhibition or Activation Assays

No data available.

Protein-Protein Interaction Modulation

No data available.

Cellular Pathway Analysis Mediated by this compound

Reporter Gene Assays for Transcriptional Activity

No data available.

Signal Transduction Pathway Investigation

No data available.

It appears that there is no publicly available scientific literature detailing the preclinical in vitro biological evaluation, mechanistic studies, or use in high-throughput screening of the specific chemical compound "this compound". Extensive searches for research data related to this exact molecule have not yielded any specific studies on its effects on cell viability, subcellular localization, organelle-specific effects, or its application as a tool compound in phenotypic screening.

The scientific community has explored related structures, such as derivatives of 4-aminopiperidine (B84694) and pyrimidine (B1678525), for various therapeutic targets. For instance, compounds with a pyrimidine-piperidine scaffold have been investigated for their potential as inhibitors of protein kinase B (Akt) and as anti-HIV agents. However, these studies focus on molecules that are structurally distinct from "this compound".

Without specific data from cell-based assays, subcellular imaging, or screening campaigns for "this compound", it is not possible to provide an article that adheres to the requested detailed outline on its preclinical in vitro biological evaluation. The required information for the specified sections and subsections is not present in the available scientific literature. Therefore, the generation of a thorough, informative, and scientifically accurate article focusing solely on this compound, as per the user's instructions, cannot be fulfilled at this time.

Structure Activity Relationship Sar Studies of 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine Derivatives

Exploration of Substituent Effects on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a critical component for interaction with target receptors, and its substitution pattern profoundly influences binding affinity and functional activity. Research into related 2-aminopyrimidine (B69317) series has provided significant insights applicable to the [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine scaffold, particularly in the context of H4R antagonism. nih.govacs.orgnih.gov

The 2-, 5-, and 6-positions of the pyrimidine ring are key points for modification. The 2-amino group, for instance, is often considered a crucial interaction point. The 6-position has been identified as particularly amenable to optimization. nih.gov Introducing various substituents at this position can dramatically alter potency. For example, replacing a tert-butyl group with aromatic or secondary amine moieties has been shown to be beneficial. nih.gov

Furthermore, the electronic properties of substituents on the pyrimidine ring play a vital role. The basicity (pKa) of the pyrimidine nitrogen atoms can be modulated by substituents, which in turn affects the strength of interaction with the receptor. For instance, the introduction of a strongly electron-withdrawing 6-trifluoromethyl group was found to significantly decrease the affinity for the H4 receptor in a series of 2-aminopyrimidines, highlighting the sensitivity of the receptor to the electronic state of the pyrimidine core. nih.gov Conversely, small alkyl groups at the 6-position have been shown to be well-tolerated and can enhance affinity. researchgate.net

Table 1: Effect of Pyrimidine Ring Substituents on H4 Receptor Affinity in Analogous Scaffolds
Position of SubstitutionSubstituentEffect on Affinity/PotencyReference
6tert-ButylBaseline Affinity nih.gov
6Aromatic Moieties (e.g., Phenyl)Increased Potency nih.gov
6Secondary AminesIncreased Potency nih.gov
6Trifluoromethyl (-CF3)Dramatically Reduced Affinity nih.gov
6Small Alkyl Groups (e.g., Methyl)Maintained or Increased Affinity researchgate.net

Modification of the Piperidine (B6355638) Core Structure

The piperidine ring serves as a central scaffold, correctly orienting the pyrimidine ring and the methanamine side chain. Its conformational rigidity and substitution pattern are critical for optimal receptor engagement.

Comparative studies have shown that the choice of this central heterocyclic ring is crucial. In related pharmacophores targeting histamine (B1213489) H3 and sigma-1 receptors, replacing a piperidine ring with a piperazine (B1678402) core resulted in a significant drop in affinity for the sigma-1 receptor, indicating that the piperidine moiety is a critical structural element for certain targets. nih.gov This suggests that the specific geometry and hydrogen-bonding capacity of the piperidine nitrogen are key for binding.

Modifications aimed at altering the conformation of the piperidine ring have been explored to enhance affinity. Creating rigid, bridged piperidine analogues, such as 2-azanorbornanes or nortropanes, can lock the molecule into a more favorable conformation for receptor binding. nih.gov This strategy reduces the entropic penalty upon binding and can provide valuable information about the topography of the receptor's binding pocket.

In a closely related series of 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine inhibitors of Protein Kinase B (PKB), substitution at the 4-position of the piperidine ring was essential for activity. The 4-amino group in these analogs was a key feature for achieving potent inhibition. nih.gov

Table 2: Impact of Piperidine Core Modifications on Receptor Affinity
ModificationRationaleObserved EffectReference
Replacement with PiperazineExplore alternative central scaffolds.Significantly lower affinity for certain targets (e.g., σ1R), highlighting the piperidine's importance. nih.gov
Introduction of Bridged Structures (e.g., 2-Azanorbornane)Conformationally constrain the molecule to favor the bioactive conformation.Preserved or enhanced receptor affinity by reducing conformational flexibility. nih.gov
Substitution at the 4-positionIntroduce groups for additional receptor interactions or to modulate properties.Essential for activity in related scaffolds (e.g., PKB inhibitors). nih.gov

Investigation of the Methanamine Linker and Terminal Groups

The methanamine linker ([...]-CH₂-NH₂) extending from the 4-position of the piperidine ring is a key interaction domain. The primary amine is often crucial for forming hydrogen bonds or salt bridges with acidic residues in the target's binding site. SAR studies on related aminomethyl-pyridines have confirmed the essential role of hydrogen bonding from the amine group for potent inhibitory activity. nih.gov

The length and nature of this linker are critical. In studies of histamine H3 receptor antagonists, a short distance between the core and a basic moiety was found to be beneficial for affinity. nih.gov However, this linker can also be a site of metabolic vulnerability. In the development of PKB inhibitors with a similar piperidinyl-pyrimidine core, it was discovered that analogs with a 4-amino-4-benzylpiperidine moiety underwent rapid metabolism in vivo. nih.gov This led to the exploration of alternative linkers. Replacing the direct linker with a carboxamide group (e.g., -C(=O)NH-) not only addressed the metabolic instability but also provided potent and orally bioavailable compounds. This demonstrates that the linker can be modified to improve both pharmacodynamic and pharmacokinetic properties. nih.gov

Table 3: SAR of the Linker and Terminal Groups
Linker/Terminal GroupModification StrategyImpact on Activity/PropertiesReference
-CH₂-NH₂ (Methanamine)BaselinePrimary amine provides key hydrogen bonding interactions. nih.gov
-CH₂-NH-BenzylIntroduce lipophilic group.Potent in vitro, but subject to rapid in vivo metabolism. nih.gov
-C(=O)NH-Aryl (Carboxamide)Replace metabolically labile linker.Maintained high potency and improved oral bioavailability. nih.gov

Stereochemical Influences on the Biological Activity of this compound Analogs

While the parent compound this compound is achiral, modifications to the scaffold can readily introduce stereocenters. For example, substitution on the piperidine ring at positions other than the 1- or 4-positions, or on the α-carbon of the methanamine linker, would create chiral molecules.

It is a well-established principle in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. ramauniversity.ac.in This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit optimally into the binding site, while the other may bind with lower affinity or not at all.

Therefore, should any synthetic modification of the this compound scaffold introduce a chiral center, it would be imperative to separate the resulting enantiomers or diastereomers and evaluate their biological activities independently. This allows for the identification of the eutomer (the more active isomer), leading to a more potent and selective drug with a potentially better therapeutic index.

Rational Design Principles for Enhancing Selectivity and Potency of this compound Analogs

The rational design of novel analogs with improved properties relies on a multi-faceted approach that integrates structural biology, computational chemistry, and medicinal chemistry principles.

Structure-Based and Pharmacophore Modeling: In the absence of a crystal structure of the target receptor, homology models are often constructed to guide optimization. Pharmacophore-based virtual screening can identify initial hit compounds, which are then refined using insights from the homology model. nih.gov This approach helps in visualizing potential interactions and designing modifications that enhance binding to specific residues in the active site.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on pyrimidine and related derivatives can generate reliable models that predict the biological activity of novel compounds. tbzmed.ac.ir These models identify key structural features, such as the importance of hydrogen bond donors/acceptors and hydrophobic regions, which can be used to guide the design of more potent antagonists. tbzmed.ac.ir

Multi-Parameter Optimization: Modern drug design extends beyond simple potency optimization. A key principle is the simultaneous optimization of multiple parameters, including potency, selectivity against off-targets (e.g., other histamine receptor subtypes or kinases), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govimrpress.com For example, modifications might be made not to increase potency, but to block a site of metabolism, thereby improving bioavailability, as was seen in the transition from amine to carboxamide linkers in related PKB inhibitors. nih.gov

Exploiting Unique Binding Pockets: Achieving selectivity often involves designing ligands that exploit unique features of the target's binding site compared to closely related off-targets. This can involve introducing substituents designed to interact with non-conserved amino acid residues, leading to highly selective inhibitors. rsc.org

By applying these rational design principles, medicinal chemists can more efficiently navigate the complex SAR of the this compound scaffold to develop next-generation therapeutic agents with superior efficacy and safety profiles.

Medicinal Chemistry Aspects and Lead Optimization Strategies Based on 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine

Design of Novel Chemical Libraries Derived from [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

The design of novel chemical libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of the chemical space around a core scaffold to identify compounds with improved therapeutic potential. For the this compound scaffold, library design can be approached by diversifying the substituents at three key positions: the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the methanamine nitrogen.

Table 1: Potential Modifications for Chemical Library Generation

Scaffold PositionPotential ModificationsRationale for Modification
Pyrimidine Ring - Substitution at the 2, 5, and 6 positions with various functional groups (e.g., halogens, alkyls, aryls, amines).To modulate electronic properties, steric bulk, and interactions with the target protein.
Piperidine Ring - Introduction of substituents on the piperidine ring itself.To alter the conformational preferences and lipophilicity of the molecule.
Methanamine Nitrogen - Acylation, alkylation, or sulfonylation of the primary amine.To introduce new interaction points and modify the basicity and pharmacokinetic properties.

A common strategy involves the use of combinatorial chemistry to generate a large number of analogs. For instance, the pyrimidine core can be synthesized from readily available starting materials, followed by the introduction of the piperidin-4-yl]methanamine moiety. Subsequent parallel synthesis techniques can then be employed to introduce a wide range of substituents at the available positions on the pyrimidine ring. This approach allows for the rapid generation of a diverse library of compounds for high-throughput screening.

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful tool in lead optimization. nih.gov In the context of the this compound scaffold, bioisosteric replacements can be employed to improve potency, selectivity, and metabolic stability.

Table 2: Examples of Bioisosteric Replacements

Original GroupBioisosteric ReplacementPotential Advantage
Pyrimidine RingOther heteroaromatic rings (e.g., pyridine (B92270), triazine, purine).Altered hydrogen bonding capacity and metabolic profile. mdpi.com
Piperidine RingOther saturated heterocycles (e.g., pyrrolidine, morpholine).Modified lipophilicity and conformational flexibility. nih.govnih.gov
Methanamine (-CH2NH2)-CH2OH, -CH2F, -C(O)NH2Changes in polarity and hydrogen bonding potential.

Strategies for Modulating In Vitro Potency and Selectivity of this compound

Modulating the in vitro potency and selectivity of compounds derived from the this compound scaffold is a critical aspect of lead optimization. This is typically achieved through a detailed understanding of the structure-activity relationships (SAR).

Key strategies include:

Substitution on the Pyrimidine Ring: The introduction of different substituents on the pyrimidine ring can have a profound effect on potency and selectivity. For instance, in related pyrimidine-based inhibitors, the addition of bulky hydrophobic groups has been shown to enhance binding to the target protein. nih.govnih.gov

Modification of the Linker: The length and flexibility of the linker between the pyrimidine and piperidine rings can be altered to optimize the orientation of the key pharmacophoric elements.

Derivatization of the Methanamine Group: The primary amine of the methanamine group is a key site for modification. Acylation or sulfonylation can introduce new hydrogen bond donors and acceptors, leading to improved interactions with the target.

Table 3: Structure-Activity Relationship (SAR) Insights from Related Scaffolds

ModificationObserved Effect on PotencyReference
Introduction of a naphthalenyl group on the pyrimidine ringIncreased potency in certain biological assays. acs.org
Replacement of a morpholine (B109124) with a hydroxypyrrolidineReduced lipophilicity and increased activity. nih.govnih.gov
Conformational restriction of a flexible side chainIncreased inhibitory potency. nih.govnih.gov

By systematically exploring these modifications, medicinal chemists can identify compounds with the desired balance of potency and selectivity.

Development of Prodrugs and Targeted Delivery Systems Based on this compound

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. nih.gov The development of prodrugs based on the this compound scaffold can be a valuable strategy to overcome challenges such as poor solubility, low bioavailability, or lack of target specificity. mdpi.com

The primary amine of the methanamine group is an ideal handle for prodrug design. It can be temporarily masked with a promoiety that is cleaved in vivo by enzymatic or chemical means to release the active drug.

Table 4: Potential Prodrug Strategies

Prodrug ApproachPromoietiesRationale
Amide Prodrugs Amino acids, peptidesTo improve solubility and potentially utilize peptide transporters for absorption. mdpi.com
Carbamate Prodrugs Alcohols, phenolsTo increase lipophilicity and enhance membrane permeability.
Targeted Prodrugs Ligands for specific receptors or enzymesTo achieve site-specific drug delivery and reduce off-target effects. nih.govnih.gov

For example, attaching a hydrophilic promoiety, such as an amino acid, can enhance the aqueous solubility of the parent compound. Conversely, a lipophilic promoiety can improve its ability to cross cell membranes. Targeted delivery systems can also be developed by conjugating the scaffold to a molecule that specifically recognizes a target tissue or cell type, thereby increasing the local concentration of the active drug and minimizing systemic exposure. nih.gov

Future Directions and Unanswered Questions in 1 Pyrimidin 4 Yl Piperidin 4 Yl Methanamine Research

Emerging Methodologies for [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine Synthesis and Analysis

The synthesis and analysis of this compound are poised for significant advancement through the adoption of modern chemical technologies. The development of more efficient, sustainable, and scalable methods is crucial for facilitating broader research and potential therapeutic applications.

Synthesis: Future synthetic strategies are likely to move beyond traditional batch processing towards more sophisticated and greener alternatives. Methodologies such as flow chemistry and electroreductive cyclization are emerging as powerful tools for the synthesis of piperidine (B6355638) derivatives. nih.govacs.org Flow microreactors offer enhanced reaction control, improved safety, and scalability, which can be particularly advantageous for producing libraries of analogues for screening purposes. researchgate.net Electrosynthesis, recognized as a green and sustainable method, can provide efficient routes to heterocyclic amines while eliminating the need for expensive or toxic reagents. nih.govresearchgate.net For the pyrimidine (B1678525) moiety, novel protocols, including the use of ultrasound irradiation to improve reaction yields and rates, are being developed. acs.org

Furthermore, advances in catalysis, including the use of novel metal catalysts and organocatalysis, are expected to provide more direct and stereoselective routes to polysubstituted piperidines. nih.govmdpi.com These methods could enable the precise installation of various functional groups onto the piperidine ring of this compound, allowing for a detailed exploration of the structure-activity relationship (SAR).

Analysis: In terms of analysis, the future lies in the application of high-throughput analytical techniques and advanced structural elucidation methods. The integration of mass spectrometry with rapid purification techniques will be essential for the efficient analysis of compound libraries. For complex derivatives, advanced NMR spectroscopy techniques will continue to be critical for unambiguous structure determination. As research progresses, the development of specific analytical methods for detecting and quantifying the compound and its metabolites in biological matrices will become increasingly important.

Table 1: Comparison of Synthetic Methodologies for Piperidine Ring Synthesis

Feature Conventional Batch Synthesis Emerging Flow/Electro-Synthesis
Reaction Control Limited control over temperature and mixing gradients. Precise control over reaction parameters (temp, pressure, time). nih.gov
Scalability Often challenging, requiring significant process redevelopment. More straightforward scale-up by continuous operation. acs.orgresearchgate.net
Safety Handling of hazardous reagents and intermediates in large volumes. Smaller reaction volumes enhance safety; containment of hazardous species.
Efficiency & Yield Can be lower due to side reactions and difficult workups. Often provides higher yields and purity, minimizing byproducts. nih.gov
Sustainability May require toxic reagents and generate significant waste. Reduces reagent use and waste; utilizes electricity as a "green" reagent. researchgate.net

Potential for this compound as a Chemical Probe

A significant future direction for this compound is its development as a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's biological function in complex systems like living cells. youtube.com Given its defined structure, the this compound scaffold is an excellent candidate for modification into a highly specific probe.

The design of such a probe would involve the strategic incorporation of three key components: the core pharmacophore (this compound itself, which provides target affinity), a reporter tag, and a reactive group. frontiersin.org

Affinity-Based Probes: By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to a non-critical position on the molecule, researchers can create an affinity-based probe. This type of probe can be used to visualize the subcellular localization of its target protein or to isolate the target protein from a complex mixture for identification (pull-down assays).

Photoaffinity Labeling (PAL): A more advanced approach involves creating a photoaffinity probe. This is achieved by incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule's structure. mdpi.comnih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the target protein, permanently "labeling" it. nih.govrsc.org This technique is exceptionally powerful for identifying the direct protein targets of a compound and mapping the specific binding site. nih.gov The pyrimidine moiety itself has been explored in the context of photoaffinity labeling, suggesting the feasibility of this approach. mdpi.com

The development of a chemical probe based on this compound would be a crucial step in deconvoluting its mechanism of action and identifying its direct molecular targets, thereby validating its therapeutic potential.

Table 2: Design Components for a this compound-Based Chemical Probe

Component Function Potential Moiety Rationale
Pharmacophore Provides binding affinity and selectivity for the target protein. The core this compound structure. The inherent biological activity of the parent compound drives target recognition.
Reporter Tag Enables detection and/or isolation of the probe-protein complex. Biotin, Fluorescein, Rhodamine. Allows for enrichment via streptavidin affinity or direct visualization by fluorescence microscopy. frontiersin.org
Reactive Group Forms a covalent bond with the target upon activation (for PAL). Diazirine, Benzophenone. Diazirines are small and less likely to interfere with binding; activated by UV light to form a reactive carbene. mdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Predictive Modeling and Virtual Screening: ML algorithms, such as random forests and neural networks, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. patsnap.comnih.gov These models can predict the biological activity of novel, untested analogues of this compound based solely on their chemical structure. repcomseet.orgijcrt.org This allows for the rapid in silico screening of vast virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.govmdpi.com

De Novo Drug Design: Generative AI models can go a step further by designing entirely new molecules. patsnap.com By learning the underlying chemical rules and desired properties for binding to a specific target, these models can propose novel derivatives of the this compound scaffold that are optimized for potency, selectivity, and favorable pharmacokinetic properties.

ADMET Prediction: A major challenge in drug development is late-stage failure due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. AI models can predict these properties early in the discovery process. patsnap.commdpi.com Applying ADMET prediction to virtual derivatives of this compound would allow researchers to filter out compounds likely to fail and focus on those with a higher probability of success in clinical development. Several web-based tools have been developed for predicting the targets and activity spectra of new compounds, which could be applied to this chemical series. clinmedkaz.org

Table 3: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Virtual High-Throughput Screening ML models rapidly screen large virtual libraries to identify compounds with high predicted binding affinities. patsnap.com Accelerates lead identification and focuses synthetic efforts on the most promising molecules.
QSAR Modeling Establishes a mathematical relationship between chemical structure and biological activity. nih.gov Guides the rational design of more potent analogues by identifying key structural features.
ADMET Prediction Predicts pharmacokinetic and toxicity profiles of new chemical entities in silico. mdpi.com Reduces late-stage attrition by eliminating compounds with unfavorable properties early on.
De Novo Design Generative models create novel molecular structures optimized for specific properties. patsnap.com Expands the chemical space around the core scaffold to discover innovative drug candidates.

Challenges and Opportunities in the Academic Research of this compound

The academic pursuit of this compound research is filled with both significant hurdles and promising opportunities. Navigating this landscape will be key to unlocking the full potential of this chemical scaffold.

Challenges:

Synthetic Complexity: The synthesis of novel, highly functionalized, and stereochemically pure analogues can be complex and resource-intensive. Developing robust and versatile synthetic routes remains a primary challenge.

Target Deconvolution: Identifying the specific biological target(s) of this compound is a major unanswered question. Without a known target, mechanism-of-action studies and rational drug design are difficult. This is where the development of chemical probes becomes critical.

Data Scarcity for AI Models: The performance of AI and ML models is highly dependent on the availability of large, high-quality datasets. mdpi.com In the early stages of research on a new scaffold, the lack of extensive experimental data can limit the predictive power of these computational tools.

Funding and Resources: Academic labs often face limitations in funding and access to high-throughput screening facilities and specialized equipment, which can slow the pace of discovery.

Opportunities:

Academic-Industrial Collaborations: Partnerships between academic researchers and pharmaceutical companies can provide access to resources, expertise, and compound libraries that are often unavailable in an academic setting. acs.org These collaborations can bridge the gap between basic discovery and translational development.

Targeting Undrugged Proteins: The unique structure of this compound may allow it to interact with protein targets that have been considered "undruggable" by other chemical modalities. This represents a significant opportunity to address unmet medical needs.

Interdisciplinary Research: The study of this compound is inherently interdisciplinary, requiring expertise in synthetic chemistry, chemical biology, pharmacology, and computational science. This provides a rich ground for collaboration and innovation.

Research Funding Initiatives: There are growing opportunities to secure funding for research in specific areas relevant to this compound, such as green chemistry methodologies for synthesis or the development of novel chemical probes. acsgcipr.org Furthermore, international networks focused on heterocyclic chemistry can foster collaboration and knowledge exchange. europa.eu

Q & A

Q. What are the common synthetic routes for [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine, and how are intermediates characterized?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Step 1 : React 4-(aminomethyl)piperidine with 4-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidine-piperidine scaffold.
  • Step 2 : Purify intermediates using column chromatography (e.g., chloroform:methanol gradients) and confirm structures via 1H^1H-NMR (e.g., δ 2.8–3.2 ppm for piperidine protons) and LC-MS (M+H⁺ expected ~235 g/mol) .

Q. How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard. A related pyrimidine-piperidine derivative (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) showed a chair conformation for the piperidine ring and planar pyrimidine, with hydrogen bonding influencing packing (e.g., N–H···N interactions at 2.89 Å) . For this compound, computational modeling (DFT) can predict bond angles and torsional strain .

Q. What spectroscopic techniques are used to characterize this compound in solution?

  • 1H^1H-/13C^{13}C-NMR : Key signals include pyrimidine C-H (~8.5 ppm) and piperidine CH₂NH₂ (~3.1 ppm).
  • FTIR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and aromatic C=N (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₅N₅) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Additives like HCl improve aqueous solubility via salt formation .
  • Stability : Stable at RT for >6 months if stored anhydrous. Degrades under strong acids/bases (e.g., >pH 10) or prolonged UV exposure .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Catalysis : Use Pd/C or Raney Ni for reductive amination (80–90% yield vs. 60% without catalysts).
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours at 120°C .
  • Process Analytics : In-line FTIR monitors intermediate formation to minimize byproducts .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cellular viability).
  • Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., oxidative demethylation) that may skew results .
  • Structural Analogues : Compare with derivatives (e.g., pyrazolo[3,4-d]pyrimidine variants) to isolate pharmacophore contributions .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Introduce substituents at the pyrimidine C2 position (e.g., Cl, CH₃) to enhance binding affinity.
  • Piperidine Ring : Test N-methylation or sp³-to-sp² hybridization to modulate membrane permeability.
  • Pharmacokinetic Profiling : Assess logP (e.g., from 1.2 to 2.5) and CYP450 inhibition to prioritize candidates .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR, PDB ID: 1M17). The piperidine NH₂ group often forms hydrogen bonds with Asp831.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How is the compound’s role in modulating enzyme activity experimentally validated?

  • Enzyme Assays : Measure inhibition of sPLA2 (human, recombinant type IIA) via fluorescence-based substrate cleavage (λₑₓ=355 nm, λₑₘ=460 nm).
  • Cellular Models : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to quantify cAMP accumulation via ELISA .

Q. What are the protocols for assessing in vitro toxicity and selectivity?

  • Cytotoxicity : MTT assay in primary hepatocytes (EC₅₀ >100 μM indicates low toxicity).
  • Off-Target Screening : Profile against 50+ kinases (e.g., Eurofins Panlabs panel) to calculate selectivity indices (SI >10 preferred) .

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Feasible Synthetic Routes

Reactant of Route 1
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[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine
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[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.